Dimaprit's Mechanism of Action on H2 Receptors: A Technical Guide
Dimaprit's Mechanism of Action on H2 Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Dimaprit, a selective histamine (B1213489) H2 receptor agonist. It delves into its binding characteristics, downstream signaling pathways, and comparative pharmacology with the endogenous ligand, histamine. This document is intended to serve as a detailed resource, incorporating quantitative data, experimental methodologies, and visual representations of key processes to facilitate a deeper understanding of Dimaprit's molecular interactions and cellular effects.
Introduction to Dimaprit
Dimaprit, chemically known as S-[3-(N,N-dimethylamino)propyl]isothiourea, is a potent and highly selective agonist for the histamine H2 receptor.[1] Its selectivity is a key feature, exhibiting significantly less activity at H1 receptors, which makes it an invaluable pharmacological tool for the isolated study of H2 receptor-mediated physiological and pathological processes.[2][3] The primary and most well-documented action of Dimaprit is the stimulation of gastric acid secretion.[2][3]
Quantitative Analysis of Dimaprit's Interaction with H2 Receptors
The potency, binding affinity, and efficacy of Dimaprit at the H2 receptor have been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data, offering a comparative perspective with histamine.
Table 1: In Vitro Potency and Efficacy of H2 Receptor Agonists
| Compound | Preparation | Assay Type | Parameter | Value | Reference |
| Dimaprit | CHO-K1 cells (human H2 receptor) | cAMP Functional Assay | EC50 | 3600 nM | [2] |
| Histamine | CHO-K1 cells (human H2 receptor) | cAMP Functional Assay | EC50 | 920 nM | [2] |
| Dimaprit | HL-60 cells | cAMP Functional Assay | EC50 | 5.7 µM | [4] |
| Dimaprit | Guinea Pig Right Atrium | Receptor Binding | Ki | 44 µM | [4] |
| Dimaprit | Guinea-pig papillary muscle | Functional Assay | pD2 | ~5.17 | [5] |
| Histamine | Guinea-pig papillary muscle | Functional Assay | pD2 | ~6.17 | [5] |
| Dimaprit | Rat Uterus | Functional Assay | Relative Activity (vs. Histamine) | ~17.5% | [1][6] |
| Dimaprit | Guinea Pig Right Atrium | Functional Assay | Relative Activity (vs. Histamine) | 71% | [1] |
Note: EC50 is the half-maximal effective concentration. Ki is the inhibitory constant. pD2 is the negative logarithm of the EC50 value; a higher value indicates greater potency.
Table 2: In Vivo Potency of H2 Receptor Agonists
| Compound | Parameter | Value | Organism/System | Reference |
| Dimaprit | ED50 (Gastric Acid Secretion) | 0.85 µmol/kg-h | Conscious dogs | [5] |
| Histamine | ED50 (Gastric Acid Secretion) | 0.14 µmol/kg-h | Conscious dogs | [5] |
| Dimaprit | ED50 (Heart Rate) | 0.80 µmol/kg-h | Conscious dogs | [5] |
| Histamine | ED50 (Heart Rate) | 0.17 µmol/kg-h | Conscious dogs | [5] |
Note: ED50 is the half-maximal effective dose.
H2 Receptor Signaling Pathways Activated by Dimaprit
Activation of the histamine H2 receptor by an agonist like Dimaprit initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling of the receptor to a stimulatory G protein (Gs), leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[4][6][5] Evidence also suggests the potential for alternative or biased signaling pathways, including the activation of phospholipase C (PLC) and the mitogen-activated protein kinase (MAPK) pathway.[6][7]
Canonical Gs-Adenylyl Cyclase-cAMP Pathway
The primary signaling mechanism for the H2 receptor upon Dimaprit binding is through the Gs protein pathway.[5] This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[8][5] The accumulation of intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, resulting in a cellular response.[8][4][5]
Experimental Protocols
The characterization of Dimaprit's action on H2 receptors relies on specific in vitro assays. The following sections detail the methodologies for two key experimental protocols.
In Vitro cAMP Accumulation Assay
This functional assay measures the ability of an agonist to stimulate the production of intracellular cAMP, a key second messenger in the H2 receptor signaling pathway.[6]
Objective: To determine the potency (EC50) and efficacy of Dimaprit in stimulating cAMP production.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human H2 receptor.[2][5]
-
Cell culture medium (e.g., Ham's F12 or DMEM/F12) with supplements.[2][8]
-
Stimulation buffer (e.g., Hanks' Balanced Salt Solution with HEPES and BSA).[5]
-
Phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).[5]
-
Dimaprit dihydrochloride (B599025) and other test agonists.[2]
-
HTRF cAMP assay kit or other cAMP detection kit.[2]
-
384-well white microplates.[2]
-
HTRF-compatible plate reader.[2]
Procedure:
-
Cell Preparation:
-
Assay Setup:
-
Dispense a specific volume (e.g., 5 µL) of the cell suspension into each well of a 384-well plate.[2]
-
-
Agonist Addition:
-
Prepare serial dilutions of Dimaprit.
-
Add an equal volume (e.g., 5 µL) of the agonist solutions to the respective wells. Include a control group with only stimulation buffer.[2]
-
-
Incubation:
-
Seal the plate and incubate at room temperature for a specified time (e.g., 30 minutes).[2]
-
-
cAMP Detection:
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader. The signal is typically inversely proportional to the amount of cAMP produced.[2]
-
-
Data Analysis:
-
Construct dose-response curves by plotting the signal against the log of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.[8]
-
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the H2 receptor by measuring its ability to displace a radiolabeled ligand.[6][5]
Objective: To determine the affinity of Dimaprit for the H2 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human H2 receptor.[5][7]
-
Radioligand: [³H]-Tiotidine (a potent H2 antagonist).[5]
-
Unlabeled competitor (e.g., Arpromidine or unlabeled Tiotidine).[7]
-
Binding buffer.[7]
-
96-well non-binding plates.[7]
-
Filter plates (e.g., GF/B or GF/C).[7]
-
Vacuum filtration manifold.[7]
-
Scintillation cocktail and counter.[7]
Procedure:
-
Membrane Preparation:
-
Assay Plate Setup (in triplicate):
-
Total Binding: Radioligand + binding buffer.
-
Non-specific Binding: Radioligand + excess unlabeled competitor.
-
Test Compound Competition: Radioligand + varying concentrations of Dimaprit.
-
-
Binding Reaction:
-
Add the H2 receptor membrane preparation to all wells to initiate the binding reaction.[7]
-
Incubate to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of the assay plate through the pre-treated filter plate using a vacuum filtration manifold to separate bound from unbound radioligand.[7]
-
Wash the filters with ice-cold wash buffer.
-
-
Scintillation Counting:
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity.[7]
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the Dimaprit concentration.
-
The concentration of Dimaprit that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
-
Conclusion
Dimaprit is a highly selective H2 receptor agonist that serves as a critical tool in pharmacological research. Its mechanism of action is primarily mediated through the canonical Gs-adenylyl cyclase-cAMP signaling pathway. While less potent than the endogenous agonist histamine, its high selectivity allows for the specific investigation of H2 receptor function. The experimental protocols detailed in this guide provide a framework for the quantitative assessment of Dimaprit and other H2 receptor ligands, which is essential for drug discovery and development efforts targeting this important receptor.
References
- 1. Dimaprit -(S-[3-(N,N-dimethylamino)prophyl]isothiourea) - a highly specific histamine H2 -receptor agonist. Part 1. Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
